Cas no 896349-52-3 (N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide)

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide is a fluorinated benzothiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a benzothiazole core substituted with a fluorine atom at the 4-position, enhancing its electronic properties and metabolic stability. The 4-fluorophenylsulfanylacetamide moiety contributes to its structural diversity, offering opportunities for further functionalization. This compound may serve as a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting thiazole-dependent pathways. Its dual fluorine substitution improves lipophilicity and binding affinity, making it a candidate for drug discovery efforts. The presence of sulfur and nitrogen heteroatoms further expands its reactivity profile, enabling diverse chemical modifications.
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide structure
896349-52-3 structure
商品名:N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide
CAS番号:896349-52-3
MF:C15H10F2N2OS2
メガワット:336.379507541656
CID:6408505
PubChem ID:7254851

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide 化学的及び物理的性質

名前と識別子

    • N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide
    • AKOS024658226
    • 896349-52-3
    • F2537-1588
    • N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
    • N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide
    • インチ: 1S/C15H10F2N2OS2/c16-9-4-6-10(7-5-9)21-8-13(20)18-15-19-14-11(17)2-1-3-12(14)22-15/h1-7H,8H2,(H,18,19,20)
    • InChIKey: PZIIDNVXKDHLNI-UHFFFAOYSA-N
    • ほほえんだ: S1C(NC(CSC2C=CC(=CC=2)F)=O)=NC2C(=CC=CC1=2)F

計算された属性

  • せいみつぶんしりょう: 336.02026162g/mol
  • どういたいしつりょう: 336.02026162g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 394
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2537-1588-2μmol
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide
896349-52-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2537-1588-5μmol
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide
896349-52-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2537-1588-20μmol
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide
896349-52-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2537-1588-100mg
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide
896349-52-3 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2537-1588-20mg
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide
896349-52-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2537-1588-25mg
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide
896349-52-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2537-1588-4mg
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide
896349-52-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2537-1588-5mg
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide
896349-52-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2537-1588-75mg
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide
896349-52-3 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2537-1588-3mg
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide
896349-52-3 90%+
3mg
$63.0 2023-05-16

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide 関連文献

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamideに関する追加情報

N-(4-Fluoro-1,3-Benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide: A Comprehensive Overview

The compound CAS No 896349-52-3, also known as N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into the properties, synthesis, applications, and recent advancements related to this compound.

Chemical Structure and Synthesis

The molecular structure of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide is characterized by a benzothiazole ring system, a sulfanyl group, and an acetamide moiety. The benzothiazole ring is a fused bicyclic structure consisting of a benzene ring and a thiazole ring. The presence of fluorine atoms at specific positions introduces electronic effects that enhance the compound's reactivity and stability. The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions, condensations, and acetylations. Recent studies have explored more efficient synthetic routes using microwave-assisted techniques and catalytic systems to improve yield and purity.

Biological Activity and Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide has demonstrated remarkable biological activity in various assays. It exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response. Additionally, this compound has shown promise as an anticancer agent by targeting specific pathways associated with tumor growth and metastasis. Recent research has highlighted its ability to modulate the activity of protein kinases, making it a potential candidate for targeted therapy in oncology.

Recent Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of CAS No 896349-52-3. Researchers have investigated the impact of structural modifications on the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have revealed that the fluorine substituents play a crucial role in enhancing the compound's bioavailability and reducing its clearance rate. Furthermore, computational modeling has been employed to predict the binding affinity of this compound to various drug targets, providing valuable insights for drug design.

Toxicological Profile

The toxicological profile of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide has been extensively evaluated in preclinical models. Acute and chronic toxicity studies have indicated that this compound exhibits a favorable safety profile with minimal adverse effects at therapeutic doses. Long-term studies are currently underway to assess its potential for chronic use in clinical settings.

Future Directions

The future of CAS No 896349-52-3 lies in its potential translation into clinical practice. Ongoing clinical trials are evaluating its efficacy in treating inflammatory diseases and cancers. Additionally, researchers are exploring its utility as a lead compound for developing novel drug classes with enhanced potency and selectivity. Collaborative efforts between academia and industry are expected to accelerate the development of this compound into a marketable therapeutic agent.

In conclusion, N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide represents a promising candidate in the field of medicinal chemistry. Its unique structural features, coupled with its diverse biological activities, position it as a key molecule for future drug discovery efforts. As research continues to unfold, this compound holds the potential to make significant contributions to human health and well-being.

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